molecular formula C22H22N2O2S B1225347 10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No. B1225347
M. Wt: 378.5 g/mol
InChI Key: ONPLRFHNPZGXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-25805 is a member of isoindoles.

Scientific Research Applications

Synthesis and Pharmaceutical Activity

The compound is involved in the synthesis of several urea and thiourea derivatives, which have been studied for their pharmacological effects. For instance, one derivative exhibited activity on the central nervous system (CNS) in animal models. Additionally, these compounds were evaluated for cytotoxicity and anti-HIV-1 activity in cell cultures. Antimicrobial activity against various bacteria and Candida species was also tested (Struga et al., 2007).

Potential Beta-Adrenolytic Activity

Research into aminoalkanol derivatives of this compound has been conducted to assess their affinity for beta-adrenoceptors. These compounds showed modest affinity, indicating potential beta-adrenolytic activity, which is relevant in cardiovascular research (Kossakowski & Wojciechowska, 2006).

Molecular Structure and Chemical Analysis

The molecular structure and vibrational frequencies of related derivatives have been investigated, providing insight into their chemical properties. Studies involved experimental and theoretical analysis using software like Gaussian09, aiding in understanding the molecular stability and charge transfer within these molecules (Renjith et al., 2014).

Antimicrobial and Antiviral Activities

Derivatives of this compound have been examined for their antibacterial and antifungal activities. This includes testing against various microorganisms and evaluating minimal inhibitory concentrations (MICs). Additionally, in vitro evaluation against HIV-1 virus was conducted, highlighting its potential in antimicrobial and antiviral research (Stefanska et al., 2010).

properties

Product Name

10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C22H22N2O2S/c1-11(2)16-14-9-10-15(16)18-17(14)20(25)24(21(18)26)22-23-19(12(3)27-22)13-7-5-4-6-8-13/h4-8,14-15,17-18H,9-10H2,1-3H3

InChI Key

ONPLRFHNPZGXQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 2
Reactant of Route 2
10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 3
Reactant of Route 3
10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 4
Reactant of Route 4
10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 5
10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 6
Reactant of Route 6
10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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